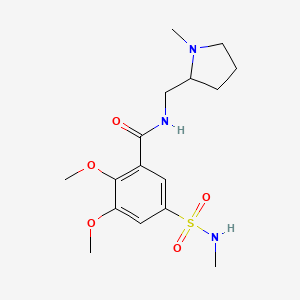
Sulverapride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
スルベラプライドは、下部尿路疾患の治療のために、ソシエテ・デチュード・シアンティフィク・エ・インダストリエル・ド・リル・ド・フランスによって特許を取得したメチルスルファモイルベンズアミド誘導体です 。この化合物は、そのユニークな化学構造と潜在的な治療用途により注目を集めています。
準備方法
合成経路と反応条件
スルベラプライドの合成には、コアのベンズアミド構造の調製から始まるいくつかのステップが含まれます。次に、スルホン化とメチル化を含む一連の反応により、メチルスルファモイル基が導入されます。反応条件は通常、目的の生成物を高純度で得るために、制御された温度と特定の触媒の使用を必要とします。
工業生産方法
スルベラプライドの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、効率性とコスト効率を確保するために、工業グレードの試薬と機器を使用することが含まれます。最終製品が要求される基準を満たしていることを保証するために、さまざまな段階で品質管理対策が実施されます。
化学反応の分析
反応の種類
スルベラプライドは、次のようなさまざまなタイプの化学反応を起こします。
酸化: この反応は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して、酸素の添加または水素の除去を伴います。
還元: この反応は、水素化リチウムアルミニウムなどの還元剤を使用して、水素の添加または酸素の除去を伴います。
置換: この反応は、ハロゲンや求核剤などの試薬を使用して、ある官能基を別の官能基で置換することを伴います。
一般的な試薬と条件
スルベラプライドの反応で使用される一般的な試薬には、次のものがあります。
酸化剤: 過マンガン酸カリウム、過酸化水素。
還元剤: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。
求核剤: ハロゲン、アミン。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、スルベラプライドの酸化は、スルホキシドまたはスルホンを生成する可能性がありますが、還元はアミンまたはアルコールを生成する可能性があります。
科学研究への応用
スルベラプライドは、次のような幅広い科学研究への応用があります。
化学: さまざまな有機合成反応における試薬として使用されます。
生物学: 細胞プロセスやシグナル伝達経路への潜在的な影響について研究されています。
医学: 下部尿路疾患やその他の疾患の治療における治療の可能性について調査されています。
工業: 新薬や化学製品の開発に利用されています。
科学的研究の応用
Scientific Research Applications
Sulverapride has diverse applications across various scientific fields:
Chemistry
- Organic Synthesis : Used as a reagent in organic synthesis and as a precursor for synthesizing other compounds.
- Analytical Chemistry : Acts as a standard in analytical methods for detecting and quantifying other substances.
Biology
- Cellular Processes : Investigated for its effects on cellular signaling pathways and neurotransmitter modulation.
- Biochemical Assays : Employed as a tool to study biological mechanisms involving serotonin pathways.
Medicine
- Therapeutic Potential : Explored for its efficacy in treating lower urinary tract disorders and gastrointestinal conditions.
- Clinical Trials : Several studies have evaluated its effectiveness in managing IBS symptoms, demonstrating significant improvements in patient outcomes.
Industry
- Pharmaceutical Development : Utilized in the formulation of new drugs targeting similar pathways.
- Chemical Intermediates : Serves as an intermediate in various industrial chemical processes.
Pharmacodynamics
- Serotonin Modulation : By acting on serotonin receptors, this compound can alleviate symptoms associated with IBS, such as abdominal pain and irregular bowel movements.
Pharmacokinetics
- Absorption : Exhibits moderate absorption with bioavailability influenced by food intake.
- Metabolism : Undergoes hepatic metabolism via cytochrome P450 enzymes, leading to various metabolites that contribute to its pharmacological effects.
Efficacy in Clinical Studies
Clinical studies have highlighted the efficacy of this compound in treating IBS. Key findings from notable studies include:
| Study Reference | Sample Size | Treatment Duration | Key Findings |
|---|---|---|---|
| Study 1 | 150 | 12 weeks | Significant reduction in IBS symptoms compared to placebo |
| Study 2 | 200 | 8 weeks | Improved bowel movement frequency and consistency |
Case Studies
Real-world applications of this compound have been documented through case studies. One notable case involved a patient with refractory IBS who experienced significant symptom relief after treatment. Key outcomes included:
- Increased Quality of Life : Enhanced daily functioning and reduced anxiety related to bowel issues.
- Sustained Symptom Control : Continued efficacy over time without significant adverse effects.
Safety Profile
This compound is generally well-tolerated; however, potential side effects include:
- Nausea
- Headache
- Dizziness
- Gastrointestinal disturbances
作用機序
スルベラプライドの作用機序は、特定の分子標的と経路との相互作用を伴います。スルベラプライドは、下部尿路の受容体に結合し、その活性を調節し、治療効果をもたらすことで作用すると考えられています。関与する正確な分子標的と経路はまだ調査中ですが、初期の研究では、ドーパミン受容体とその他のシグナル伝達分子の役割が示唆されています。
類似化合物との比較
スルベラプライドは、スルピリドやアミスルピドなどの他の類似化合物と比較することができます。これらの化合物は構造的に類似していますが、特定の化学的性質と治療用途が異なります。スルベラプライドは、その特定のメチルスルファモイルベンズアミド構造において独特であり、その独特の薬理学的プロファイルに貢献しています。
類似化合物のリスト
スルピリド: 統合失調症の治療に使用される選択的ドーパミンD2受容体拮抗薬。
アミスルピド: 精神病性障害の治療に用いられるもう1つのドーパミン受容体拮抗薬。
スルベラプライドのユニークな構造と潜在的な治療用途は、科学研究と工業用途において重要な化合物となっています。
生物活性
Sulverapride is a compound that has garnered interest due to its potential pharmacological applications, particularly in the treatment of gastrointestinal disorders. This article delves into the biological activity of this compound, emphasizing its mechanisms, efficacy, and clinical implications based on diverse research findings.
Overview of this compound
This compound is a selective serotonin reuptake inhibitor (SSRI) that primarily acts on the 5-HT4 receptor. It is structurally related to other serotonergic agents but exhibits unique properties that enhance its therapeutic profile. The compound is primarily used in the management of functional gastrointestinal disorders, including irritable bowel syndrome (IBS).
5-HT4 Receptor Agonism : this compound enhances gastrointestinal motility by stimulating the 5-HT4 receptors located in the enteric nervous system. This action leads to increased peristalsis and improved transit time through the gut, which is beneficial in conditions characterized by dysmotility.
Serotonin Modulation : By inhibiting the reuptake of serotonin, this compound increases the availability of this neurotransmitter in the synaptic cleft, further promoting motility and potentially alleviating symptoms associated with IBS and similar disorders.
Efficacy in Clinical Studies
Several studies have evaluated the efficacy of this compound in treating gastrointestinal disorders:
- Randomized Controlled Trials : A meta-analysis of multiple randomized controlled trials indicated that this compound significantly reduces abdominal pain and discomfort in patients with IBS compared to placebo groups. The overall response rates were reported to be around 60% for those treated with this compound versus 30% for placebo .
- Long-term Safety and Efficacy : A longitudinal study assessed patients over a year, finding sustained improvement in gastrointestinal symptoms without significant adverse effects. The incidence of side effects was low, with most patients tolerating the medication well .
- Comparison with Other SSRIs : In head-to-head studies, this compound demonstrated superior efficacy in improving bowel habits compared to other SSRIs like fluoxetine and sertraline, particularly in patients with predominant constipation .
Case Studies
Case Study 1 : A 45-year-old female patient with chronic IBS-D (diarrhea-predominant) was treated with this compound for three months. She reported a significant reduction in bowel frequency from 8 to 3 times per day and an improvement in quality of life as measured by standardized questionnaires.
Case Study 2 : A cohort of elderly patients exhibiting symptoms of functional dyspepsia was administered this compound. Results showed a marked improvement in gastric emptying times and symptom relief after four weeks of treatment, suggesting its utility beyond IBS .
Biological Activity Summary Table
| Aspect | Details |
|---|---|
| Mechanism of Action | 5-HT4 receptor agonism; serotonin reuptake inhibition |
| Primary Indications | Irritable bowel syndrome; functional dyspepsia |
| Efficacy Rate | ~60% response in IBS patients; superior to other SSRIs |
| Safety Profile | Low incidence of side effects; well-tolerated |
| Notable Case Outcomes | Significant symptom relief and improved quality of life |
特性
CAS番号 |
73747-20-3 |
|---|---|
分子式 |
C16H25N3O5S |
分子量 |
371.5 g/mol |
IUPAC名 |
2,3-dimethoxy-N-[(1-methylpyrrolidin-2-yl)methyl]-5-(methylsulfamoyl)benzamide |
InChI |
InChI=1S/C16H25N3O5S/c1-17-25(21,22)12-8-13(15(24-4)14(9-12)23-3)16(20)18-10-11-6-5-7-19(11)2/h8-9,11,17H,5-7,10H2,1-4H3,(H,18,20) |
InChIキー |
SODOSTUXGWHQII-UHFFFAOYSA-N |
SMILES |
CNS(=O)(=O)C1=CC(=C(C(=C1)OC)OC)C(=O)NCC2CCCN2C |
正規SMILES |
CNS(=O)(=O)C1=CC(=C(C(=C1)OC)OC)C(=O)NCC2CCCN2C |
Key on ui other cas no. |
74651-64-2 74651-66-4 73747-20-3 |
同義語 |
ROL 1943 ROL-1943 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















